molecular formula C9H13NO B13178216 1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one

1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one

Cat. No.: B13178216
M. Wt: 151.21 g/mol
InChI Key: VPFARIPHQJIFNN-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one is an organic compound with the molecular formula C₉H₁₃NO It is a cyclopentyl derivative with an aminomethyl group and a prop-2-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one typically involves the reaction of cyclopentylamine with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Aminomethyl)cyclohexyl]prop-2-yn-1-one
  • 1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one
  • 1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one

Uniqueness

1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one is unique due to its specific cyclopentyl ring structure combined with an aminomethyl group and a prop-2-yn-1-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopentyl]prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-8(11)9(7-10)5-3-4-6-9/h1H,3-7,10H2

InChI Key

VPFARIPHQJIFNN-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1(CCCC1)CN

Origin of Product

United States

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